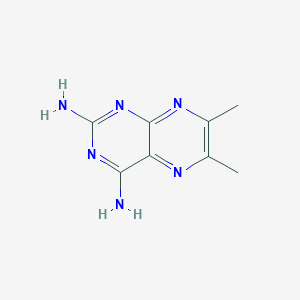

2,4-Diamino-6,7-dimethylpteridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6,7-dimethylpteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGMCAGDMQPEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061688 | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1425-63-4 | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-dimethylpteridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pteridinediamine, 6,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-2,4-pteridine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Diamino-6,7-dimethylpteridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M9NU9VB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Inhibition and Molecular Recognition of Dihydrofolate Reductase Dhfr

Mechanisms of DHFR Inhibition

The inhibitory activity of 2,4-diamino-6,7-dimethylpteridine is primarily attributed to its structural similarity to the natural substrate of DHFR, dihydrofolate. This allows it to bind to the active site of the enzyme, preventing the substrate from binding and thus halting the catalytic reaction.

Studies on the kinetics of DHFR inhibition by this compound reveal that it acts as a competitive inhibitor. This means it competes with the substrate, dihydrofolate, for the same binding site on the enzyme. The degree of inhibition is therefore dependent on the relative concentrations of the inhibitor and the substrate.

The binding of this compound to DHFR is often enhanced in the presence of the cofactor NADPH. nih.gov This synergistic effect suggests that the binding of NADPH induces a conformational change in the enzyme that increases its affinity for the inhibitor. The formation of a ternary complex, consisting of the enzyme, NADPH, and the inhibitor, is a key aspect of the inhibitory mechanism. nih.govnih.gov

The inhibitory potency of this compound and its derivatives varies across DHFR enzymes from different species, such as Escherichia coli, chicken liver, and Leishmania chagasi. nih.govresearchgate.netnih.gov These differences are attributed to variations in the amino acid sequences and three-dimensional structures of the active sites of the respective enzymes. For instance, the chicken liver DHFR is generally less susceptible to inhibition by certain 2,4-diaminopyrimidine (B92962) derivatives compared to the bovine liver enzyme. nih.gov In contrast, derivatives of 2,4-diaminopyrimidine have shown to be low-micromolar competitive inhibitors of DHFR from Leishmania chagasi. researchgate.netnih.gov

| Species | Enzyme | Inhibitor Class | Observed Inhibition | Reference |

| Escherichia coli | Dihydrofolate Reductase | This compound | Competitive Inhibition | nih.gov |

| Chicken Liver | Dihydrofolate Reductase | 5-(substituted-benzyl)-2,4-diaminopyrimidines | Less susceptible to inhibition compared to bovine liver DHFR | nih.gov |

| Leishmania chagasi | Dihydrofolate Reductase-Thymidylate Synthase | 2,4-Diaminopyrimidine derivatives | Low-micromolar competitive inhibitors | researchgate.netnih.gov |

Ligand-DHFR Binding Thermodynamics and Kinetics

The study of the thermodynamics and kinetics of the binding of this compound to DHFR provides quantitative insights into the forces driving this molecular interaction.

The affinity of this compound for DHFR can be quantified by its dissociation constant (Kd), which is a measure of the tendency of the enzyme-inhibitor complex to separate. A lower Kd value indicates a higher binding affinity. For the E. coli DHFR, the dissociation constant for this compound is influenced by the presence of NADPH, with the ternary complex exhibiting a significantly lower Kd. nih.gov Mutations in the active site, such as replacing phenylalanine-31 with valine, can increase the dissociation constant, indicating a decrease in binding affinity. nih.gov

Table of Dissociation Constants (Kd) for this compound and DHFR

| Enzyme | Conditions | Dissociation Constant (Kd) | Reference |

| E. coli DHFR | Binary Complex | Measurable by fluorometry | nih.gov |

| E. coli DHFR (Val31 mutant) | Binary Complex | Too large to be measured fluorometrically | nih.gov |

| E. coli DHFR | Ternary Complex with NADPH | Over 150-fold lower than binary complex | nih.gov |

Hydrophobic interactions play a crucial role in the binding of this compound to the active site of DHFR. The pteridine (B1203161) ring of the inhibitor interacts with hydrophobic amino acid residues within the active site, contributing significantly to the stability of the enzyme-inhibitor complex. nih.gov Site-directed mutagenesis studies, where hydrophobic residues like phenylalanine-31 are replaced, have demonstrated a significant loss in binding energy, confirming the importance of these interactions. nih.gov The 2,4-diaminopyrimidine moiety, common to many DHFR inhibitors, is anchored in the active site through a combination of hydrogen bonds and hydrophobic interactions. nih.gov

pH-Dependent Binding Profiles and Protonation State Dynamics

The binding of this compound to DHFR is significantly influenced by pH. Spectroscopic studies have revealed that when bound to E. coli DHFR, this compound exists in its protonated form. nih.gov The pKa value of the N-1 nitrogen of the pteridine ring is substantially increased to above 10.0 upon binding to the enzyme, a shift of about five pH units compared to the compound in a free solution. nih.gov This suggests that the enzyme's microenvironment stabilizes the protonated state of the inhibitor.

The binding data indicates that a protonated complex is formed, which can result from the interaction of an ionized enzyme with a protonated ligand or a protonated enzyme with an unprotonated ligand. nih.gov Furthermore, this protonated complex can undergo an additional protonation step to form a complex where both the enzyme and the ligand are protonated. nih.gov An enzyme group with a pKa of approximately 6.3 is involved in these interactions. nih.gov The binding dynamics are also influenced by the conformational state of the enzyme, with the 'closed' and 'occluded' conformations playing a critical role in the catalytic cycle and ligand binding. nih.gov The interconversion between these states can be pH-dependent, further modulating the binding of inhibitors. nih.gov

Computational Modeling of Binding (e.g., Molecular Dynamics Simulations, Markov State Modeling)

Computational methods such as molecular dynamics (MD) simulations and Markov state modeling are instrumental in understanding the dynamic nature of the interaction between this compound and DHFR. These models can simulate the conformational changes in the enzyme upon ligand binding and identify key residues involved in the interaction.

While specific computational studies solely focused on this compound are not extensively detailed in the provided results, the general application of these techniques to DHFR inhibitors reveals important insights. For instance, modeling studies on other DHFR inhibitors have identified key residues like Ile-7, Glu-30, Phe-31, Phe-34, Leu-67, Arg-70, and Val-115 as crucial for ligand binding in human DHFR. mdpi.com These computational approaches can predict binding affinities and elucidate the structural basis for inhibitor potency and selectivity. mdpi.comnih.gov

Structural Elucidation of DHFR-2,4-Diamino-6,7-dimethylpteridine Complexes

The three-dimensional structure of DHFR in complex with inhibitors provides a detailed picture of the binding interactions and the conformational changes that occur upon binding.

Mutagenesis Studies on DHFR and Their Impact on Binding and Catalysis

Site-directed mutagenesis studies have been pivotal in understanding the functional roles of specific amino acid residues in DHFR. By replacing key residues, researchers can observe the impact on inhibitor binding and the enzyme's catalytic activity.

Mutagenesis studies targeting Phe31 in both E. coli and human DHFR have demonstrated its importance. nih.govnih.gov Replacing Phe31 with other amino acids like tyrosine, valine, or leucine (B10760876) can alter the enzyme's kinetic properties. nih.govnih.gov For example, in E. coli DHFR, replacing Phe31 with tyrosine or valine led to a decrease in the rate of hydride transfer but an increase in the dissociation rate of the product, tetrahydrofolate. nih.gov In human DHFR, mutating Phe31 to leucine resulted in significant changes in the enzyme's kinetics, including altered substrate binding and a different pH-rate profile. nih.gov These studies underscore the critical role of specific residues in the delicate balance of binding and catalysis in DHFR. nih.gov

Conformational Changes Upon Ligand Binding

The binding of an inhibitor to DHFR induces significant conformational changes in the enzyme. The enzyme exists in different conformational states, primarily the 'closed' and 'occluded' conformations, which are crucial for its catalytic cycle. nih.govnih.gov The binding of inhibitors can stabilize one conformation over another, thereby inhibiting the enzyme's function.

Renal Physiological Research and Diuretic Activity Investigations

Studies on Renal Handling and Tubular Reabsorption

The renal handling of 2,4-Diamino-6,7-dimethylpteridine has been primarily investigated using advanced physiological techniques to delineate its transport characteristics within the nephron.

Micropuncture and Microinjection Techniques in Nephron Studies

To understand the specific sites of action within the kidney, researchers have employed micropuncture and microinjection techniques. nih.govjci.orgnih.govnih.gov These methods allow for the direct assessment of tubular fluid composition and the handling of substances at different segments of the nephron. Studies on single nephrons of the rat kidney have utilized these techniques to investigate the excretion of this compound (also referred to as DADMP). nih.gov

Proximal Tubule Reabsorption Characteristics

Investigations using micropuncture have revealed that this compound is significantly reabsorbed in the proximal tubule. nih.gov The fractional reabsorption rate of this compound was found to be independent of the load applied, with a calculated permeability constant of 2.2 x 10⁻⁴ cm/s. nih.gov Further microinfusion studies confirmed that the reabsorption of this compound predominantly occurs in the proximal convolution. nih.gov When injected into mid-proximal tubular sites, only 20-30% of the injected amount of this compound was recovered in the urine during the injection period, with about 70% recovered from the urine of both kidneys after two hours. nih.gov

Comparative Renal Excretion Profiles with Related Pterins

The renal handling of this compound has been compared with that of a related compound, 6,7-dimethylpterin (DMP). In contrast to this compound, DMP was not significantly reabsorbed in the proximal tubule and appeared in the urine quantitatively and simultaneously with inulin, a substance that is freely filtered and not reabsorbed or secreted. nih.gov The differing renal handling between these two pteridines is thought to be attributable to their different lipid solubilities. nih.gov

Structure-Activity Relationships (SAR) in Diuretic Pteridines

The diuretic effects of pteridine (B1203161) derivatives are closely linked to their chemical structures. Structure-activity relationship (SAR) studies have been crucial in understanding how different substituents on the pteridine ring influence diuretic potency and in the development of clinically effective drugs. nih.govacs.orgacs.orgslideshare.netslideshare.net

Influence of Pteridine Ring Substituents on Diuretic Potency

The diuretic and natriuretic activity of various pteridines has been evaluated to understand the impact of different chemical groups on their pharmacological effects. nih.gov Research has shown that the nature and position of substituents on the pteridine nucleus are critical determinants of diuretic activity. For instance, the presence of amino groups at the 2 and 4 positions is a common feature among diuretic pteridines. The substituents at the 6 and 7 positions also play a significant role in modulating the diuretic and potassium-sparing properties of these compounds.

Selectivity in Sodium and Potassium Excretion Modulation

The diuretic profile of pteridine derivatives is notably characterized by their selective influence on the renal excretion of sodium (Na⁺) and potassium (K⁺). Research into compounds structurally related to this compound has consistently highlighted a pattern of promoting natriuresis (sodium excretion) while simultaneously conserving potassium, a feature that distinguishes them from many other classes of diuretics.

Investigations into the structure-activity relationships of various pteridine diuretics have provided significant insights into this selective modulation. A key study by Weinstock and colleagues in 1968 examined a series of pteridine compounds, including those related to 2,4,7-triamino-6-phenylpteridine (Triamterene) and this compound itself. acs.org Their findings indicated that many of these compounds induce the excretion of sodium while also leading to the retention of potassium. acs.org This potassium-sparing effect is a hallmark of this class of diuretics.

The mechanism underlying this selectivity is attributed to the action of these compounds on the distal parts of the nephron, specifically the late distal tubule and the collecting duct. nih.govcvpharmacology.com In these segments, pteridine diuretics block the epithelial sodium channels (ENaC) on the luminal membrane of the principal cells. pharmgkb.org This inhibition reduces the reabsorption of sodium from the tubular fluid back into the blood.

The reabsorption of positively charged sodium ions normally creates a negative electrical potential in the tubular lumen. This negative potential drives the secretion of positively charged potassium ions from the blood into the tubular fluid to maintain electrical neutrality. youtube.com By blocking sodium entry, pteridine diuretics prevent the formation of this lumen-negative potential, thereby diminishing the driving force for potassium secretion and leading to its conservation. cvpharmacology.comyoutube.com

Further research on other novel pteridine derivatives has reinforced the observation of selective electrolyte modulation. For instance, studies on the pteridine derivatives RPH 3036 and RPH 3038 in saline-loaded rats demonstrated significant natriuretic effects with minimal impact on potassium excretion. nih.gov One of these compounds, RPH 3036, was shown to have a pronounced natriuretic effect and, interestingly, an antimagnesiuretic (magnesium-sparing) effect, while causing no significant changes in potassium or calcium excretion. nih.gov This high degree of selectivity for sodium over potassium excretion is a defining characteristic of the diuretic activity of many pteridine compounds.

The following table summarizes the selective effects of certain pteridine derivatives on sodium and potassium excretion as observed in preclinical studies.

| Compound/Class | Effect on Sodium (Na⁺) Excretion | Effect on Potassium (K⁺) Excretion | Reference |

| Pteridines related to Triamterene and this compound | Increased Excretion (Natriuresis) | Decreased Excretion (Conservation) | acs.org |

| RPH 3036 (Pteridine derivative) | Moderate Increase | No Significant Change | nih.gov |

| RPH 3038 (Pteridine derivative) | Increased Excretion (Natriuresis) | Minimal Reduction | nih.gov |

These findings underscore the consistent observation that pteridine-based diuretics selectively enhance sodium excretion while limiting urinary potassium loss, a crucial aspect of their renal physiological effects.

Fluorescent Ligand Applications in Nucleic Acid Research

Recognition of Non-Canonical Nucleic Acid Structures

The ability of small molecules to bind to non-standard nucleic acid structures, such as those containing mismatches or abasic sites, is of great interest for the development of molecular probes and potential therapeutic agents. 2,4-Diamino-6,7-dimethylpteridine has been identified as a ligand with a high degree of specificity for certain non-canonical RNA structures.

Specificity for Orphan Cytosine in RNA Duplexes

Research has demonstrated that this compound is a fluorescent ligand that can strongly and selectively bind to an orphan cytosine located opposite an abasic (AP) site in RNA duplexes. nih.govnih.gov An orphan nucleobase is one that is opposite a site in the complementary strand where a base is missing.

The binding affinity of this compound for an orphan cytosine is remarkably high, with a dissociation constant (Kd) of 74 ± 5 nM. nih.gov This binding is significantly more selective for cytosine compared to other nucleobases. For instance, the binding affinity for an orphan guanine (B1146940) is two orders of magnitude weaker, with a Kd of 1620 ± 80 nM. nih.gov This high selectivity is attributed to the specific hydrogen bonding pattern that forms between the ligand and the cytosine base. The electron-donating 4-amino group on the pteridine (B1203161) ring facilitates the protonation of the N1 position, creating a hydrogen-bonding surface that is perfectly complementary to that of cytosine. nih.gov

Table 1: Binding Affinity of this compound for Orphan Nucleobases in AP-RNA Duplexes

| Orphan Nucleobase | Dissociation Constant (Kd) |

|---|---|

| Cytosine (C) | 74 ± 5 nM |

| Guanine (G) | 1620 ± 80 nM |

The substituents on the pteridine ring play a crucial role in this specific recognition. nih.govnih.gov The 2,4-diamino substitution pattern is essential for the strong and selective binding to cytosine, highlighting the structure-specific nature of this molecular interaction. nih.gov

Interactions with Abasic Sites in DNA and RNA Architectures

While the interaction of this compound with abasic sites in RNA is well-documented, there is a notable lack of specific research on its binding to abasic sites within DNA architectures. The primary focus of existing studies has been its high affinity and selectivity for orphan cytosine in RNA duplexes. nih.govnih.govnih.govnih.gov

Comparative studies often use DNA duplexes with abasic sites (AP-DNAs) as a control to highlight the preferential binding to RNA. However, detailed thermodynamic and kinetic data for the interaction of this compound with abasic sites in DNA are not extensively reported in the available literature. The structural differences between RNA and DNA, particularly the presence of the 2'-hydroxyl group in the ribose sugar of RNA, can significantly influence the binding affinity of small molecules. nih.gov Abasic sites in RNA are also known to be chemically more stable than those in DNA. nih.gov

Fluorescence Signaling Mechanisms Upon Nucleic Acid Binding

The utility of this compound as a molecular probe is intrinsically linked to its fluorescence properties. In its unbound state, the compound exhibits fluorescence with an emission maximum at approximately 451.5 nm. nih.gov

Upon binding to an RNA duplex containing an abasic site, a significant quenching of its fluorescence is observed. nih.gov The extent of this fluorescence quenching is dependent on the specific orphan nucleobase present opposite the abasic site. The most substantial quenching, as high as 79%, occurs when the ligand binds to an orphan cytosine. nih.gov This strong, base-specific fluorescence response forms the basis of its application as a sensing agent. The quenching mechanism is believed to involve interactions with the surrounding nucleobases within the duplex.

Table 2: Fluorescence Response of this compound Upon Binding to AP-RNA

| Parameter | Value |

|---|---|

| Emission Maximum (Unbound) | 451.5 nm |

| Fluorescence Quenching with Orphan Cytosine | up to 79% |

Methodological Advancements in Nucleic Acid Detection and Sensing

The unique binding and fluorescence characteristics of this compound have led to its application in the development of novel methods for nucleic acid analysis.

Development of Fluorescent Probes for RNA Analysis

The selective and strong binding to orphan cytosine in RNA duplexes makes this compound a promising candidate for the development of fluorescent probes for RNA analysis. nih.gov Such probes can be designed to detect the presence of specific RNA sequences, including microRNAs, which are important biomarkers for various diseases. nih.gov

The detection strategy typically involves a two-step process. First, a probe strand of RNA containing an abasic site is designed to be complementary to the target RNA sequence. Upon hybridization, the target nucleobase of the analyte RNA is positioned opposite the abasic site in the resulting duplex. The addition of this compound then allows for the detection and identification of the target nucleobase, particularly cytosine, through the significant and specific fluorescence quenching. nih.gov This approach has the potential to be applied in various RNA-based bioanalytical assays. nih.gov

Applications in Single-Base Mutation Analysis

There is currently a lack of published research specifically detailing the application of this compound for single-base mutation analysis, also known as single nucleotide polymorphism (SNP) detection. While its high selectivity for cytosine over other bases at an abasic site suggests a potential for discriminating between different nucleotides, dedicated studies to develop and validate methods for SNP analysis using this compound have not been reported in the scientific literature. The development of such an application would require demonstrating its ability to reliably distinguish between all four nucleobases in various sequence contexts within both DNA and RNA.

Synthetic Methodologies and Derivative Development

Strategies for 2,4-Diamino-6,7-dimethylpteridine Synthesis

The primary and most established method for synthesizing this compound involves the condensation of a pyrimidine (B1678525) precursor with a 1,2-dicarbonyl compound.

A widely employed strategy is the Gabriel-Isay synthesis , which, in its general form, involves the condensation of 5,6-diaminopyrimidines with α-dicarbonyl compounds. orientjchem.org For the specific synthesis of this compound, the key starting materials are 2,4,5,6-tetraaminopyrimidine (B94255) and biacetyl (2,3-butanedione) .

The reaction typically proceeds by heating the two reactants in a suitable solvent. The diamino groups at positions 5 and 6 of the pyrimidine ring react with the two carbonyl groups of biacetyl to form the pyrazine (B50134) ring, resulting in the fused pteridine (B1203161) system.

Alternative strategies for pteridine synthesis, which can be adapted for this compound, include:

Timmis Synthesis : This method involves the base-catalyzed condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group. orientjchem.orgnih.gov While versatile for various pteridine derivatives, its application to this compound would require a specific nitrosopyrimidine precursor.

Taylor Synthesis : This approach builds the pyrimidine ring onto a pre-existing, appropriately substituted pyrazine. nih.govacs.orgresearchgate.net For the target compound, this would entail starting with a 2,3-dimethyl-5,6-diaminopyrazine and reacting it with a reagent that provides the C2 and C4 amino groups of the pyrimidine ring, such as guanidine. nih.gov This method offers an unequivocal route to specifically substituted pteridines. acs.org

The synthesis of the necessary pyrimidine precursors, such as 2,4,5,6-tetraaminopyrimidine, is also a critical aspect. These are often prepared from simpler pyrimidines like 2,4-diamino-6-chloropyrimidine, which in turn can be synthesized from readily available starting materials like ethyl cyanoacetate (B8463686) and guanidine. google.comgoogle.com

Preparation of Isotopically Labeled Pteridines (e.g., Tritium (B154650), Deuterium) for Biochemical Tracing

Isotopically labeled compounds are invaluable tools for studying metabolic pathways, drug distribution, and ligand-receptor interactions. nih.govnih.gov The synthesis of tritium (³H) and deuterium (B1214612) (²H) labeled this compound has been specifically developed for such biochemical tracing studies. clockss.org

A key method for introducing tritium into the methyl groups at the 6 and 7 positions involves a catalytic bromo-tritium exchange. clockss.org The general procedure is as follows:

Synthesis of a Brominated Precursor : 2,4-Diamino-6,7-bis(bromomethyl)pteridine is synthesized by condensing 2,4,5,6-tetraaminopyrimidine with 1,4-dibromo-2,3-butanedione. clockss.org

Catalytic Tritium Exchange : The bromomethylpteridine derivative is suspended in a suitable solvent like tetrahydrofuran (B95107) with a palladium on calcium carbonate (Pd/CaCO₃) catalyst. This mixture is then exposed to carrier-free tritium gas (T₂). clockss.org

Purification : After the reaction, labile tritium is removed by repeated evaporation with methanol. The final product is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and column chromatography on phosphocellulose. clockss.org

This method has been used to produce 2,4-diamino-6,7-di(tritiomethyl)pteridine with high specific radioactivity. clockss.org A similar strategy can be employed for deuterium labeling, using deuterium gas (D₂) or other deuterated reagents. researchgate.netprinceton.edu The stability of the isotopic labels in these positions is crucial, and studies have shown that no significant hydrogen-tritium (H-T) or hydrogen-deuterium (H-D) exchange occurs under physiological conditions. clockss.org

Design and Synthesis of Biologically Active Pteridine Derivatives

The 2,4-diaminopteridine (B74722) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with a variety of biological targets. A significant area of research has been the development of derivatives with modified pharmacological profiles, particularly as inhibitors of enzymes like dihydrofolate reductase (DHFR) and various kinases.

Synthesis of Analogues with Modified Pharmacological Profiles

The design of novel 2,4-diaminopteridine analogues often involves modifying the substituents at the 6 and 7 positions of the pteridine ring to enhance potency, selectivity, or other pharmacokinetic properties.

As Dihydrofolate Reductase (DHFR) Inhibitors:

DHFR is a key enzyme in the synthesis of nucleic acid precursors and is a well-established target for anticancer and antimicrobial drugs. nih.govnih.govresearchgate.net The design of pteridine-based DHFR inhibitors often involves introducing side chains that mimic the structure of folic acid.

For instance, researchers have synthesized 2,4-diaminopteridine derivatives with various arylthio groups at the 6-position. These compounds have shown potent and selective inhibition of DHFR from opportunistic pathogens like Toxoplasma gondii and Mycobacterium avium. The synthesis typically involves the nucleophilic displacement of a leaving group (e.g., bromine) from a 6-(halomethyl)pteridine precursor with a substituted thiol.

As Kinase Inhibitors:

Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases, including cancer. rsc.orgnih.gov The 2,4-diaminopyrimidine (B92962) core, a key component of the 2,4-diaminopteridine structure, is a common feature in many kinase inhibitors.

The synthesis of 2,4-diaminopteridine derivatives as kinase inhibitors involves the introduction of various substituents, often aryl or heteroaryl groups, at the 6 and/or 7 positions. These substituents are designed to interact with specific pockets in the ATP-binding site of the target kinase, thereby conferring potency and selectivity. For example, substituted 2,4-diaminopteridines have been evaluated as inhibitors of c-jun N-terminal kinase (JNK) and Aurora kinases. rsc.orgnih.gov

The synthetic routes to these derivatives often rely on the condensation methods described in section 5.1, using appropriately substituted 1,2-dicarbonyl compounds. Alternatively, cross-coupling reactions on a pre-formed pteridine ring with a suitable handle (e.g., a halogen) can be employed to introduce diverse substituents.

Structure-Activity Relationship (SAR) Studies:

The development of these analogues is guided by structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity. nih.govnih.gov For example, in a series of 2,4-diaminopteridine derivatives evaluated as inducible nitric oxide synthase (iNOS) inhibitors, the nature and position of substituents on a phenyl ring attached to the core structure significantly influenced their inhibitory potency. nih.gov

Below is a table summarizing some synthesized 2,4-diaminopteridine derivatives and their reported biological activities.

| Compound Name/Derivative Class | Synthetic Precursors | Target/Activity | Reference |

| Substituted 2,4-diaminopteridines | 2,4,5,6-tetraaminopyrimidine, substituted 1,2-dicarbonyls | Inducible nitric oxide synthase (iNOS) inhibitors | nih.gov |

| 2,4-Diamino-6-phenylpteridines | 2,4,5,6-tetraaminopyrimidine, phenylglyoxal | General pteridine chemistry | nih.gov |

| 2,4-Diamino-6-(substituted methyl)pteridines | 2-Amino-3-cyano-5-chloromethylpyrazine, guanidine | Precursors to pteroic acid | acs.org |

| 2,4-Diamino-6-hydroxymethylpteridine | 2,4,5,6-tetraaminopyrimidine, dihydroxyacetone | Antifolate precursor | google.comnih.govnih.gov |

| 2,4-Diamino-6,7-di(tritiomethyl)pteridine | 2,4,5,6-tetraaminopyrimidine, 1,4-dibromo-2,3-butanedione, T₂ gas | Biochemical tracer | clockss.org |

Broader Biological and Therapeutic Relevance of Pteridines

Involvement in Folate Metabolism Pathways Beyond DHFR Inhibition

Folate is crucial for the synthesis of nucleotides and certain amino acids, making the folate metabolic pathway a key target for therapeutic intervention, particularly in cancer and infectious diseases. researchgate.netmesotheliomaweb.org The primary target in this pathway has traditionally been dihydrofolate reductase (DHFR), an enzyme essential for regenerating the active form of folate, tetrahydrofolate. mesotheliomaweb.orgcancernetwork.com Antifolates like methotrexate (B535133) are potent inhibitors of DHFR. researchgate.netcancernetwork.com

However, some organisms, particularly protozoan parasites like Leishmania and Trypanosoma, possess an alternative enzyme, pteridine (B1203161) reductase 1 (PTR1). nih.goviucr.orgdundee.ac.uk PTR1 is a unique enzyme that can reduce both pterins and folates, thereby providing a metabolic bypass to DHFR inhibition. iucr.orgresearchgate.netresearchgate.net This renders many traditional antifolates that target DHFR ineffective against these parasites. iucr.orgresearchgate.net The presence of PTR1 allows the parasites to maintain their supply of reduced folates even when DHFR is blocked, contributing to their resistance to these drugs. nih.govresearchgate.netnih.gov Consequently, the dual inhibition of both DHFR and PTR1 is a key strategy in the development of new antiprotozoal therapies. researchgate.net

Historical Context in Antileukemic Chemotherapy Research

The history of pteridines in cancer treatment is a landmark in the field of oncology. In the 1940s, acute leukemia in children was a fatal disease with no effective treatments. nih.govhaematologica.org Observing that folic acid accelerated the progression of leukemia, Dr. Sidney Farber postulated that a folic acid antagonist might have the opposite effect. researchgate.netnih.govhaematologica.org This led to the clinical investigation of aminopterin (B17811), a pteridine derivative and folic acid antagonist. mesotheliomaweb.orgnih.gov

In 1948, Farber and his team at The Children's Hospital in Boston reported that aminopterin could induce temporary remissions in children with acute leukemia, marking the dawn of cancer chemotherapy. nih.govhaematologica.orgnih.gov Shortly after, another pteridine derivative, methotrexate (amethopterin), was developed. mesotheliomaweb.orgwikipedia.org Methotrexate demonstrated a better therapeutic index compared to aminopterin and became the primary antifolate used in clinical practice. cancernetwork.comnih.gov It remains a cornerstone in the treatment of various cancers, including leukemia, breast cancer, and lymphoma, as well as autoimmune diseases like rheumatoid arthritis. cancernetwork.comnih.gov

Emerging Potentials in Drug Discovery and Chemical Biology

The pteridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple biological targets and its synthetic tractability, allowing for the creation of diverse chemical libraries. orientjchem.org This has led to the exploration of pteridine derivatives for a wide range of therapeutic applications beyond their traditional role as antifolates. nih.govresearchgate.net

The inhibitory activity of pteridine derivatives extends to a variety of enzymes involved in different disease processes. This multi-target potential underscores the therapeutic versatility of this class of compounds. nih.govnih.gov

Xanthine (B1682287) Oxidase: This enzyme plays a crucial role in purine (B94841) metabolism, and its overactivity leads to hyperuricemia and gout. rsc.org Several pteridine derivatives have been identified as potent inhibitors of xanthine oxidase. nih.govnih.gov For instance, pterin-6-aldehyde has been shown to inhibit xanthine oxidase activity. capes.gov.br The structural requirement for this inhibition often involves an aromatic pteridine ring, with no substitution at the 7-position being a key feature for potent inhibitors. nih.gov

Tyrosine Hydroxylase: This enzyme is the rate-limiting step in the biosynthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine. wikipedia.org Pteridines can act as both cofactors and inhibitors of tyrosine hydroxylase, depending on their structure. nih.gov This dual activity makes them interesting molecules for modulating neurochemical pathways.

Lipoxygenase: These enzymes are involved in the inflammatory cascade. Certain N-alkylated 2,4-diaminopteridines have been shown to be effective inhibitors of lipoxygenase, with some exhibiting potent anti-inflammatory properties in preclinical models. nih.gov

Pteridine Reductase 1 (PTR1): As mentioned earlier, PTR1 is a vital enzyme for parasite survival. The development of specific PTR1 inhibitors is a major focus in the search for new treatments for diseases like leishmaniasis and African sleeping sickness. nih.govnih.govnih.gov Fragment-based screening and structure-based design have led to the discovery of novel pteridine and non-pteridine scaffolds that potently and selectively inhibit PTR1. nih.govnih.govacs.org

Table 1: Pteridine Derivatives as Enzyme Inhibitors

| Enzyme Target | Pteridine Derivative Examples | Associated Disease/Process |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Methotrexate, Aminopterin | Cancer, Autoimmune Diseases |

| Pteridine Reductase 1 (PTR1) | Various experimental compounds | Parasitic Infections (Leishmaniasis, Trypanosomiasis) |

| Xanthine Oxidase | Pterin-6-aldehyde, other derivatives | Gout, Hyperuricemia |

| Tyrosine Hydroxylase | Various pteridines | Neurological Processes |

The pteridine scaffold has proven to be a fertile ground for the discovery of compounds with a wide spectrum of biological activities. orientjchem.orgnih.govijrpr.com By modifying the substituents on the pyrimidine (B1678525) and pyrazine (B50134) rings, researchers have been able to develop derivatives with tailored pharmacological profiles. orientjchem.org

The diverse biological activities of pteridine derivatives include:

Anticancer: Beyond the classic antifolates, newer pteridine derivatives have been developed that target other key enzymes in cancer cell proliferation, such as Janus kinases (Jak1 and Jak2). orientjchem.org

Anti-inflammatory: Pteridine derivatives have shown potential in treating inflammatory conditions by scavenging free radicals and inhibiting inflammatory enzymes like lipoxygenase. nih.gov

Antimicrobial: This class of compounds has been investigated for its antibacterial, antifungal, and antiviral properties. ijrpr.com

Antiparasitic: The development of PTR1 inhibitors is a prime example of the antiparasitic potential of pteridines. rsc.orgijrpr.com

Other Activities: Pteridine derivatives have also been explored for their potential as antidiuretic, antihypertensive, and neuroprotective agents. ijrpr.com

The ability to synthesize a vast number of pteridine derivatives and screen them for various biological activities continues to make this scaffold a valuable tool in drug discovery and chemical biology. researchgate.netresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Diamino-6,7-dimethylpteridine |

| Folic Acid |

| Riboflavin |

| Methotrexate (Amethopterin) |

| Aminopterin |

| Pterin-6-aldehyde |

| Pralatrexate |

| Triamterene |

| Pemetrexed |

| Raltitrexed |

| ONYX-0801 |

| BGC 945 |

| Vintafolide (EC145) |

| Allopurinol |

| Febuxostat |

| Topiroxostat |

| Menadione |

| Pyrimethamine |

| Cycloguanil |

| 6-Mercaptopurine |

| Leucovorin |

| Biopterin |

| Neopterin |

| Xanthopterin |

| Isoxanthopterin (B600526) |

| Lumazine |

| Tetrahydrobiopterin |

| Dihydrobiopterin |

| Tetrahydrofolate |

| Dihydrofolate |

| 10-formyltetrahydrofolate |

| 5,10-methylenetetrahydrofolate |

| Dopamine |

| Norepinephrine |

| Epinephrine |

| L-DOPA |

| L-tyrosine |

| 4-chloro-6,7-dimethylpteridine |

| 2-amino-3-pyrazinecarboxylic acid |

| 2,4-diaminopteridine (B74722) |

| 2-aminopteridine |

| 4-aminopteridine |

| 2-amino-4-hydroxypteridine |

| 2,4,7-trihydroxypteridine |

| 2-hydroxypteridine |

| 7-hydroxypteridine |

| 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine |

| 2-amino-6-chloro-benzimidazole |

| 2-amino-benzimidazole |

| 1-(3,4-dichloro-benzyl)-2-amino-benzimidazole |

Future Directions and Research Perspectives

Unresolved Questions in Molecular Mechanisms

A significant finding has been the identification of 2,4-Diamino-6,7-dimethylpteridine as a fluorescent ligand that demonstrates strong and selective binding to an orphan cytosine within an abasic site in RNA duplexes. nih.govrsc.org This selective recognition is a critical starting point for further investigation, yet it opens up several unresolved questions regarding the precise molecular mechanisms governing this interaction.

A primary area for future research is the detailed thermodynamic and kinetic profiling of the binding between this compound and various RNA structures. While the selectivity for orphan cytosine is established, the subtle energetic contributions of hydrogen bonding, stacking interactions, and the influence of the local RNA sequence environment remain to be fully elucidated. It is also unclear how the conformational dynamics of both the pteridine (B1203161) ligand and the RNA duplex influence the binding affinity and specificity.

Further questions pertain to the impact of the 6,7-dimethyl substituents on the pteridine ring. A comparative analysis with other pteridine derivatives revealed that these substituents have a significant effect on the binding behavior. nih.govrsc.org However, the exact nature of this influence—whether it is steric, electronic, or a combination of both—is not fully understood. Investigating a broader range of substitutions at these positions could provide a more comprehensive understanding of the structure-activity relationship.

Advancements in Computational and Experimental Approaches

To address the unresolved questions surrounding the molecular mechanisms of this compound, the application of advanced computational and experimental techniques is paramount.

Computational Approaches: Molecular docking and molecular dynamics simulations are powerful tools for investigating RNA-ligand interactions at an atomic level. nih.govmdpi.com These methods can be employed to model the binding pose of this compound within the abasic site of an RNA duplex and to analyze the network of non-covalent interactions that stabilize the complex. Per-residue energy decomposition analysis can further pinpoint the key nucleotide and ligand moieties contributing to the binding affinity. nih.gov Advanced techniques like ensemble docking, where multiple conformations of the RNA are considered, can provide a more realistic representation of the flexible nature of RNA and improve the accuracy of binding predictions. nih.gov

Experimental Approaches: Advanced spectroscopic techniques are crucial for validating computational models and providing dynamic information about the binding process. Fluorescence quenching studies can offer insights into the binding mechanism and the accessibility of the ligand to the solvent. researchgate.net Time-resolved fluorescence spectroscopy and fluorescence anisotropy measurements can reveal details about the conformational changes and the local environment of the pteridine probe upon binding to RNA. nih.gov Furthermore, isothermal titration calorimetry (ITC) can directly measure the thermodynamic parameters of binding, providing a complete energetic profile of the interaction.

The following table summarizes some of the advanced techniques that can be applied to study the interaction between this compound and RNA:

| Technique | Information Gained |

| Molecular Dynamics Simulations | Atomic-level details of binding, conformational changes, interaction energies. |

| Ensemble Docking | Improved prediction of binding modes by considering RNA flexibility. |

| Fluorescence Quenching | Insights into binding mechanisms and solvent accessibility. |

| Time-Resolved Fluorescence | Information on conformational dynamics and local environment. |

| Isothermal Titration Calorimetry | Direct measurement of thermodynamic parameters (enthalpy, entropy, binding affinity). |

Prospects for Novel Bioactive Compound Design and Development

The unique properties of the 2,4-diaminopteridine (B74722) scaffold, particularly its ability to selectively recognize specific nucleic acid structures, present exciting prospects for the design and development of novel bioactive compounds. The synthesis of various 2,4-diaminopteridine derivatives has already led to the discovery of compounds with interesting biological activities. nih.govrsc.org

The development of novel fluorescent probes for nucleic acid analysis is a promising avenue. Pteridine analogs, such as 3-methyl isoxanthopterin (B600526) (3-MI), have been successfully incorporated into oligonucleotides as fluorescent probes to study DNA and RNA structure and dynamics. nih.gov Building upon the known interaction of this compound with orphan cytosine, new probes could be designed for the specific detection and imaging of RNA modifications or damaged RNA in living cells.

Furthermore, the 2,4-diaminopteridine core can serve as a scaffold for the development of therapeutic agents. Structure-activity relationship (SAR) studies on related 2,4-diamino-thienopyrimidines have led to the identification of potent antimalarial compounds with improved pharmacokinetic properties. nih.gov By modifying the substituents on the pteridine ring of this compound, it may be possible to develop new molecules that target specific RNA-mediated disease processes. The synthesis of derivatives with altered side chains could modulate the binding affinity and specificity for different RNA targets, potentially leading to new therapeutic strategies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,4-diamino-6,7-dimethylpteridine, and how are its structural properties characterized?

- Methodological Answer : A common synthesis involves heating 1-methyluracil-5,6-diaminemonohydrochloride with methylcyanoformimidate in dimethylformamide (DMF), yielding crystalline products with melting points >320°C. Structural characterization relies on ¹H NMR (e.g., DMSO-d6 signals at δ 2.5–3.5 ppm for methyl groups) and elemental analysis to confirm purity and molecular composition . Alternative routes using glyoxal derivatives and substituted pyrimidines are also documented, though yields and regioselectivity vary depending on reaction conditions .

Q. How is this compound applied in microbiological assays for Vibrio species identification?

- Methodological Answer : The compound (as part of O/129 discs) inhibits sodium-dependent growth of Vibrio species, including V. cholerae, by targeting metabolic pathways. Sensitivity is tested via disc diffusion assays (10–150 µg concentrations). However, emerging resistance necessitates complementary tests (e.g., salt tolerance assays) to avoid false negatives .

Q. What spectroscopic techniques are used to study its interaction with nucleic acids?

- Methodological Answer : Fluorescence titration and UV-Vis spectroscopy are employed to quantify binding affinity to orphan cytosines in RNA duplexes. For example, a 1:1 binding stoichiometry with Kd values in the µM range is observed, with fluorescence quenching or enhancement depending on substituent effects (e.g., methyl vs. hydroxyl groups) .

Advanced Research Questions

Q. How do substituents on the pteridine ring influence its binding thermodynamics to abasic sites in RNA?

- Methodological Answer : Comparative studies with analogs (e.g., 2,4-diamino-6,7-diisopropylpteridine) reveal that methyl groups enhance stacking interactions with adjacent bases, while bulkier substituents reduce binding entropy due to steric hindrance. Isothermal titration calorimetry (ITC) and molecular docking show ΔG values correlate with methyl group positioning relative to the orphan cytosine .

Q. What challenges arise in molecular dynamics (MD) simulations of this compound binding to dihydrofolate reductase (DHFR)?

- Methodological Answer : MD simulations using Markov state models (MSMs) highlight conformational flexibility in DHFR’s active site, complicating predictions of inhibitor binding modes. Key challenges include parameterizing the ligand’s partial charges and modeling solvent effects during prolonged simulations (≥100 ns). Convergence is validated via root-mean-square deviation (RMSD) analysis of backbone atoms .

Q. How can contradictory data on its antimicrobial efficacy against Vibrio species be resolved?

- Methodological Answer : Discrepancies in O/129 sensitivity assays (e.g., resistance in some V. parahaemolyticus strains) require genomic analysis (e.g., acrAB efflux pump expression) and phenotypic validation via minimum inhibitory concentration (MIC) profiling. Cross-referencing with sodium dependency tests improves diagnostic accuracy .

Q. What mechanistic insights explain its role as a competitive inhibitor of G9a histone methyltransferase?

- Methodological Answer : Structural analogs (e.g., 2,4-diamino-6,7-dimethoxyquinoline) compete with S-adenosylmethionine (SAM) for binding to G9a’s catalytic pocket. Molecular docking reveals hydrogen bonding between the pteridine’s amino groups and conserved residues (e.g., Asp1084), while methyl groups stabilize hydrophobic interactions. Activity is validated via in vitro methylation assays using H3K9 peptide substrates .

Data Contradictions and Validation

Q. Why do studies report varying binding affinities for orphan cytosine recognition in RNA duplexes?

- Methodological Answer : Differences in buffer conditions (e.g., Mg²⁺ concentration) and RNA secondary structure stability (e.g., stem-loop vs. linear duplexes) significantly alter binding kinetics. Standardizing ionic strength (≥100 mM NaCl) and using locked nucleic acid (LNA) probes minimize variability .

Q. How does this compound’s toxicity profile in microbial models compare to its biochemical utility?

- Methodological Answer : In Lactobacillus casei, toxicity (IC₅₀ ~10 µM) is reversed by folic acid or purines, suggesting competition for folate biosynthesis pathways. However, in eukaryotic systems, cytotoxicity is negligible below 50 µM, supporting its selective use in nucleic acid sensing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.